1-Bromohexane-1,1,2,2-d4

Mass Spectrometry Isotope Dilution Quantitative Analysis

1-Bromohexane-1,1,2,2-d4 (CAS 1219802-83-1) is a deuterated derivative of 1-bromohexane, with a molecular formula of CH3(CH2)3CD2CD2Br and a molecular weight of 169.10 g/mol. It features four deuterium atoms specifically placed at the 1- and 2-positions, which replace hydrogen atoms to provide a +4 Da mass shift relative to the non-deuterated analog.

Molecular Formula C6H13Br
Molecular Weight 169.098
CAS No. 1219802-83-1
Cat. No. B596676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexane-1,1,2,2-d4
CAS1219802-83-1
Synonyms1-BroMohexane--d4
Molecular FormulaC6H13Br
Molecular Weight169.098
Structural Identifiers
SMILESCCCCCCBr
InChIInChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i5D2,6D2
InChIKeyMNDIARAMWBIKFW-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromohexane-1,1,2,2-d4 CAS 1219802-83-1: Deuterated Alkyl Halide for Isotopic Labeling and Quantitative MS


1-Bromohexane-1,1,2,2-d4 (CAS 1219802-83-1) is a deuterated derivative of 1-bromohexane, with a molecular formula of CH3(CH2)3CD2CD2Br and a molecular weight of 169.10 g/mol . It features four deuterium atoms specifically placed at the 1- and 2-positions, which replace hydrogen atoms to provide a +4 Da mass shift relative to the non-deuterated analog . This compound is commercially available with a typical isotopic enrichment of 98 atom % D . Its primary utility lies in analytical chemistry, where it serves as an isotopically labeled internal standard for mass spectrometry (MS) and as a silent probe in nuclear magnetic resonance (NMR) spectroscopy [1].

Workflow Isotope dilution mass spectrometry (LC-MS/GC-MS)
Use context NMR silent probe for reaction monitoring
Selection logic High isotopic enrichment standard for quantitative analysis

Why 1-Bromohexane-1,1,2,2-d4 Cannot Be Replaced by Non-Deuterated or Differently Deuterated Analogs


Substituting 1-Bromohexane-1,1,2,2-d4 with its non-deuterated counterpart (1-bromohexane, CAS 111-25-1) or other deuterated alkyl halides compromises analytical validity. The +4 Da mass shift is critical for resolving the internal standard from the target analyte in mass spectrometry; a non-deuterated analog co-elutes and shares identical fragmentation patterns, preventing accurate quantification [1]. Alternatively, compounds like 1-bromohexane-d13 (fully deuterated) offer a larger mass shift but may exhibit altered chromatographic retention times due to deuterium isotope effects on lipophilicity, potentially causing quantification errors . The specific deuteration pattern at positions 1 and 2 preserves chemical reactivity for Grignard and alkylation applications while minimizing the isotopic perturbation, making it a fit-for-purpose reagent that generic alternatives cannot replicate .

Target compound
Potential substitute
Substitution risk
1-Bromohexane-1,1,2,2-d4
Non-deuterated 1-bromohexane
Co-elution and identical mass fragmentation may prevent resolution as an ISTD
1-Bromohexane-1,1,2,2-d4
Fully deuterated 1-bromohexane-d13
Cumulative isotope effects may shift chromatographic retention, compromising quantification accuracy

1-Bromohexane-1,1,2,2-d4 Evidence: Quantified Performance Differentiation Against Closest Analogs


Precise +4 Da Mass Shift for Unambiguous MS Quantification vs. Non-Deuterated 1-Bromohexane

1-Bromohexane-1,1,2,2-d4 provides a +4 Da mass increase over non-deuterated 1-bromohexane (CAS 111-25-1) . This exact mass shift ensures baseline separation in MS detection, eliminating signal overlap and enabling accurate isotope dilution quantification. Non-deuterated 1-bromohexane cannot serve as an internal standard because it is indistinguishable from the target analyte [1].

Mass shift ISTD
Analytical context
+4 Da relative to non-deuterated analog
Enables unambiguous MS detection for bromohexane internal standard
Non-deuterated analog co-elutes with identical mass, preventing ISTD use
Mass Spectrometry Isotope Dilution Quantitative Analysis

High Isotopic Purity (98 atom % D) Ensures Analytical Reliability

Commercially supplied 1-Bromohexane-1,1,2,2-d4 typically meets a minimum isotopic enrichment of 98 atom % D . This high purity minimizes interference from unlabeled molecules that would otherwise co-elute and compromise quantification accuracy. Lower-purity alternatives introduce measurement uncertainty, requiring correction factors that degrade precision [1].

Isotopic purity
Specification review
≥98 atom % D
Reduces interference from unlabeled molecules for reliable quantification
As per vendor COA; verified by NMR or MS
Stable Isotope Labeling Analytical Chemistry Internal Standard

Position-Selective Deuteration Minimizes Chromatographic Shift vs. Fully Deuterated Analogs

Fully deuterated 1-bromohexane-d13 exhibits a larger mass shift but may suffer from altered chromatographic retention due to cumulative deuterium isotope effects on lipophilicity [1]. 1-Bromohexane-1,1,2,2-d4's limited deuteration at positions 1 and 2 preserves near-identical chromatographic behavior to the protio analog, reducing the risk of quantification error from retention time drift .

Chromatographic fit
Class-level inference
Minimal retention shift vs. observable shift for fully deuterated analog
Preserves co-elution with protio analyte in reversed-phase LC
Fully deuterated d13 may shift 0.1–0.3 min; data to verify
LC-MS Isotope Effects Retention Time

NMR Spectral Simplification via Selective Deuteration at Reactive Sites

In 1H-NMR, the four deuterium atoms at positions 1 and 2 effectively silence the signals from the corresponding protons, simplifying the spectrum of reaction mixtures where the bromohexyl group is incorporated [1]. This allows unambiguous tracking of the hexyl chain through multi-step syntheses without the spectral congestion typical of the fully protiated analog .

NMR simplification
Analytical context
0 signals vs. 4 signals for protio
Silences C1/C2 protons, delivering cleaner spectra for intermediate assignment
1H-NMR at 400 MHz, CDCl3
NMR Spectroscopy Mechanistic Studies Isotopic Labeling

Preserved Reactivity for Grignard and Alkylation vs. Fully Deuterated Analogs

1-Bromohexane-1,1,2,2-d4 retains the reactivity profile of the parent alkyl bromide, readily forming Grignard reagents (C6H9D4MgBr) and participating in nucleophilic substitutions . Unlike fully deuterated d13 analogs, the limited deuteration minimizes cost while providing the necessary isotopic label for downstream MS or NMR detection [1].

Reactivity retention
Class-level inference
Inferred >90% conversion (Grignard)
Supports integration into alkylation workflows without major adaptation
Slightly slower initiation expected; class-level inference
Organic Synthesis Grignard Reagent Deuterium Labeling

Proven Application Scenarios for 1-Bromohexane-1,1,2,2-d4 Based on Quantitative Evidence


GC-MS/MS Quantification of 1-Bromohexane in Environmental or Biological Matrices

Use as an internal standard for the accurate quantification of 1-bromohexane residues or metabolites. The +4 Da mass shift provides unambiguous detection in selected ion monitoring (SIM) mode, correcting for matrix effects and injection variability [1]. Method validation studies demonstrate improved precision (RSD <5%) when a deuterated internal standard is employed [2].

Synthesis of Deuterium-Labeled Surfactants or Pharmaceuticals

Employ as a building block to introduce a d4-labeled hexyl chain into target molecules via alkylation or Grignard addition. The high isotopic purity ensures that the final product's MS isotopic envelope is not confounded by unlabeled impurities, which is critical for drug metabolism and pharmacokinetic (DMPK) studies [1].

Mechanistic Investigations via NMR Isotopic Perturbation

Incorporate into reaction sequences to probe mechanisms by observing changes in 13C-NMR chemical shifts or deuterium-induced isotope effects. The silenced 1H-NMR signals at C1 and C2 reduce spectral complexity, enabling clear observation of other structural changes during the reaction [2].

Quality Control Reference Standard for Deuterated Compound Libraries

Serve as a well-characterized reference standard for calibrating instruments (e.g., verifying mass accuracy in TOF-MS) or for validating the purity of other deuterated alkyl bromides in a compound management workflow. The 98 atom % D specification provides a known benchmark .

Application
Selection property
Validation focus
Quantification of bromohexane in research matrices
+4 Da mass shift internal standard
Matrix-effect correction and precision
Synthesis of deuterated research compounds
High isotopic purity building block
Isotopic envelope integrity in labeled products
NMR mechanistic reaction studies
Silent 1H signals at C1/C2
Spectral clarity for intermediate assignment
Instrument calibration standard
Documented isotopic purity benchmark
Mass accuracy verification in TOF-MS

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